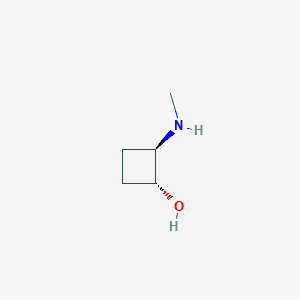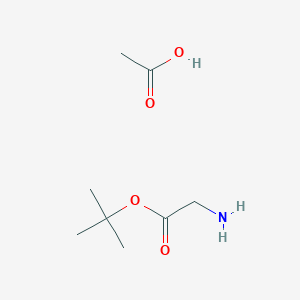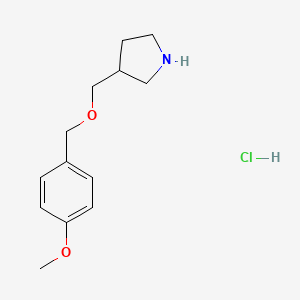
Ácido 1-(tetrahidrotiofen-3-il)pirrolidina-3-carboxílico
Descripción general
Descripción
“1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications such as drug development, catalysis, and material synthesis. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to exhibit various chemical reactions. For instance, they have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Aplicaciones Científicas De Investigación
Desarrollo de medicamentos
El anillo de pirrolidina, un componente estructural clave de este compuesto, se utiliza ampliamente en la química medicinal para crear compuestos biológicamente activos. Su naturaleza saturada e hibridación sp3 permiten una exploración eficiente del espacio farmacoforo, contribuyendo a la estereoquímica de la molécula y aumentando la cobertura tridimensional . Este compuesto se puede utilizar para diseñar nuevos fármacos con selectividad de objetivo, lo que podría conducir a tratamientos para diversas enfermedades.
Estudios biológicos
La estereogenicidad del anillo de pirrolidina la convierte en una excelente candidata para estudiar procesos biológicos enantioselectivos. Los investigadores pueden utilizar este compuesto para investigar los modos de unión de diferentes estereoisómeros a las proteínas, lo cual es esencial para comprender el perfil biológico de los candidatos a fármacos .
Mecanismo De Acción
Target of action
Compounds with a pyrrolidine ring have been found to interact with a variety of biological targets .
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
Heterocyclic scaffolds like pyrrolidine are used in drug development due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of action
Compounds with a pyrrolidine ring have been found to have a variety of biological activities .
Action environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, and it is relatively non-toxic. However, it is important to note that 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is a relatively potent compound, and it can be toxic at high concentrations. Therefore, it is important to use caution when handling 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid in scientific research. One potential direction is the development of new drugs and treatments based on the biochemical and physiological effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid. Another potential direction is the further study of the biochemical pathways that are affected by 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid, in order to gain a better understanding of its mechanism of action. In addition, further research could be done on the effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid on oxidative stress, environmental toxins, and the immune system. Finally, further research could be done on the advantages and limitations of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid for use in laboratory experiments, in order to optimize its use in scientific research.
Análisis Bioquímico
Biochemical Properties
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring, a key component of this compound, is known to interact with enantioselective proteins, influencing their binding modes . These interactions can lead to different biological profiles of drug candidates, making 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid a valuable tool in medicinal chemistry.
Cellular Effects
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can alter the cellular environment, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in these interactions, as different stereoisomers can result in varying biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts .
Metabolic Pathways
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of the cells and organisms in which the compound is present .
Transport and Distribution
Within cells and tissues, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects more efficiently .
Propiedades
IUPAC Name |
1-(thiolan-3-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-1-3-10(5-7)8-2-4-13-6-8/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZNEIVNUFVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)

![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)

